molecular formula C17H12Br2N2O2 B11286829 3,5-dibromo-2-methoxy-N-quinolin-8-ylbenzamide

3,5-dibromo-2-methoxy-N-quinolin-8-ylbenzamide

Cat. No.: B11286829
M. Wt: 436.1 g/mol
InChI Key: FJOJFENIYOUNLT-UHFFFAOYSA-N
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Description

3,5-dibromo-2-methoxy-N-quinolin-8-ylbenzamide is a synthetic organic compound with the molecular formula C17H12Br2N2O2 It is characterized by the presence of bromine atoms at the 3 and 5 positions, a methoxy group at the 2 position, and a quinolin-8-yl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dibromo-2-methoxy-N-quinolin-8-ylbenzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-methoxybenzoic acid to introduce bromine atoms at the 3 and 5 positions. This is followed by the formation of the benzamide core through an amide coupling reaction with quinolin-8-ylamine. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and coupling reagents like EDCI or HATU .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-dibromo-2-methoxy-N-quinolin-8-ylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions would result in biaryl compounds.

Mechanism of Action

The mechanism of action of 3,5-dibromo-2-methoxy-N-quinolin-8-ylbenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially leading to inhibition of DNA replication or enzyme activity. The bromine atoms and methoxy group may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dimethoxybenzamide
  • 3-acetoxy-2-methylbenzamide
  • N-quinolin-8-ylbenzamide

Uniqueness

3,5-dibromo-2-methoxy-N-quinolin-8-ylbenzamide is unique due to the presence of both bromine atoms and a quinoline moiety, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and binding affinity, making it a valuable tool in various research applications .

Properties

Molecular Formula

C17H12Br2N2O2

Molecular Weight

436.1 g/mol

IUPAC Name

3,5-dibromo-2-methoxy-N-quinolin-8-ylbenzamide

InChI

InChI=1S/C17H12Br2N2O2/c1-23-16-12(8-11(18)9-13(16)19)17(22)21-14-6-2-4-10-5-3-7-20-15(10)14/h2-9H,1H3,(H,21,22)

InChI Key

FJOJFENIYOUNLT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Br)Br)C(=O)NC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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